2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Overview
Description
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatility as a building block in the synthesis of various chemical compounds and has been utilized in numerous scientific research applications.
Scientific Research Applications
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Catalysis: Acts as a catalyst in oxidation reactions, converting alcohols to aldehydes, ketones, and carboxylic acids.
Polymer Science: Utilized in modifying polymer side chains to adjust properties such as solubility and melting points.
Biomedical Research: Investigated for its potential as a glycosidase inhibitor, which could lead to the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phosphine-catalyzed cyclization reactions, which can yield high selectivity and efficiency.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions, utilizing catalysts to enhance yield and purity. The process is optimized to ensure cost-effectiveness and scalability.
Types of Reactions:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under strong heating conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of ketone derivatives.
Common Reagents and Conditions:
Acid Catalysts: Used in esterification reactions.
Heat: Applied in decarboxylation reactions.
Major Products:
Esters: Formed from esterification.
Ketones: Resulting from decarboxylation.
Mechanism of Action
The mechanism by which 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid exerts its effects varies depending on its application:
Catalysis: Functions by providing an active site for the oxidation of alcohols, facilitating the transfer of oxygen atoms to the substrate.
Polymer Modification: Alters the physical properties of polymers by integrating into the polymer chain and affecting intermolecular interactions.
Glycosidase Inhibition: Binds to the active site of glycosidases, preventing the hydrolysis of glycosidic bonds.
Comparison with Similar Compounds
2-Ethyl-2-methyl-5-oxotetrahydrofuran-3-carboxylic acid: Shares a similar ring structure but differs in the position of functional groups.
2-Ethyl-2-methyl-5-oxotetrahydro-3-furancarboxylic acid: Another structurally related compound with slight variations in the ring system.
Uniqueness: 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid stands out due to its specific oxooxolane ring structure, which imparts unique reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBXSROXDJGCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC(=O)O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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